2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-17-11-12-22(18(2)13-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-20(23)24)14-19-7-3-5-9-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEFELWBCJZOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[(2-Chlorophenyl)methyl]indole (Intermediate A)
Procedure:
Indole is alkylated at the 1-position using 2-chlorobenzyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
$$
\text{Indole} + \text{2-chlorobenzyl bromide} \xrightarrow{\text{NaH, THF}} \text{1-[(2-chlorophenyl)methyl]indole}
$$
Key Parameters:
- Molar ratio: 1:1.2 (indole to 2-chlorobenzyl bromide).
- Temperature: 0°C to room temperature.
- Reaction time: 12–16 hours.
Sulfonation at the Indole 3-Position (Intermediate B)
Procedure:
Intermediate A undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C. The sulfonyl chloride derivative is isolated via aqueous workup and purified by recrystallization.
$$
\text{Intermediate A} \xrightarrow{\text{ClSO₃H, DCM}} \text{3-sulfonyl chloride derivative}
$$
Key Parameters:
- Chlorosulfonic acid: 2.5 equivalents.
- Reaction time: 2–3 hours.
- Purification: Recrystallization from ethanol/water.
Preparation of 2-Bromo-N-(2,4-dimethylphenyl)acetamide (Intermediate C)
Procedure:
2-Bromoacetyl bromide is reacted with 2,4-dimethylaniline in the presence of triethylamine (TEA) as a base. The reaction is conducted in anhydrous DCM.
$$
\text{2-Bromoacetyl bromide} + \text{2,4-dimethylaniline} \xrightarrow{\text{TEA, DCM}} \text{2-bromo-N-(2,4-dimethylphenyl)acetamide}
$$
Key Parameters:
- Molar ratio: 1:1.1 (bromoacetyl bromide to aniline).
- Temperature: 0°C to room temperature.
- Reaction time: 4–6 hours.
Nucleophilic Substitution to Form the Sulfonyl Acetamide
Procedure:
Intermediate B (sulfonyl chloride) reacts with Intermediate C (bromoacetamide) in dimethylformamide (DMF) using NaH as a base. The bromide is displaced by the sulfonate group, forming the target compound.
$$
\text{Intermediate B} + \text{Intermediate C} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Key Parameters:
- Molar ratio: 1:1.
- Temperature: 60–70°C.
- Reaction time: 8–12 hours.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature Control
- Elevated temperatures (60–70°C) accelerate the substitution but may promote side reactions. Controlled heating balances speed and selectivity.
Characterization and Analytical Data
The final product is characterized using spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Chemical Biology: It can serve as a probe to study the function of specific proteins or enzymes in cells.
Industrial Applications: The compound’s unique properties can be leveraged in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core can interact with various biological targets through π-π stacking and hydrogen bonding, while the sulfonyl and acetamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key analogs and their structural/functional distinctions:
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The 2-chlorophenylmethyl group in the target compound increases logP compared to the 4-fluorobenzyl analog (Cl has higher lipophilicity than F) .
- Hydrogen-Bonding : The sulfonyl group enhances solubility and target engagement compared to sulfanyl or ketone analogs (e.g., compound in ).
Pharmacological Implications
- Anti-inflammatory agents (via COX-2 inhibition, as seen in ).
- Neuropsychiatric therapeutics (targeting serotonin receptors, as inferred from ).
- Anticancer candidates (indole-sulfonamide hybrids are known tubulin inhibitors).
Further studies should prioritize in vitro assays to validate these hypotheses and optimize substituents for enhanced selectivity.
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial and anticancer properties, through various studies and data.
Chemical Structure and Properties
This compound features a unique combination of an indole core and a sulfonamide group, which are known for their diverse biological activities. The presence of the chlorophenyl group and the dimethylphenyl moiety enhances its interaction potential with biological targets.
- Molecular Formula : C₁₈H₁₈ClN₂O₃S
- Molecular Weight : 396.86 g/mol
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, a study on a series of indole derivatives demonstrated their effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Indole Derivative A | S. aureus | < 1 |
| Indole Derivative B | E. faecalis | < 5 |
| This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) for the target compound is yet to be established but is expected to be competitive with existing antibiotics based on structural similarities.
Anticancer Activity
The cytotoxic profile of similar indole derivatives has shown promising results against various cancer cell lines. In particular, compounds with indole structures have been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Indole derivatives often activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Interference with DNA Replication : Some indoles disrupt DNA synthesis, leading to cell cycle arrest.
Study on Structural Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the phenyl rings significantly affect the biological activity of indole-based compounds. For example, the introduction of electron-withdrawing groups increased antibacterial potency while maintaining low cytotoxicity against mammalian cells .
Clinical Relevance
The potential application of this compound in clinical settings is supported by its structural similarity to known therapeutic agents. The dual functionality provided by the indole and sulfonamide moieties suggests that it could serve as a lead compound for developing new drugs targeting resistant bacterial strains or specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
